
Troglitazone quinone
Vue d'ensemble
Description
Troglitazone quinone is an aromatic ether and a thiazolidinone.
Applications De Recherche Scientifique
Metabolic Activation and Hepatotoxicity
- Troglitazone, a thiazolidinedione, has been associated with severe hepatic injury due to its metabolic activation, leading to the formation of reactive metabolites such as troglitazone quinone (M-3). This metabolite was investigated for its role in hepatotoxic reactions, including apoptosis in hepatocytes, and was found to contribute significantly to liver injury (Yokoi, 2006). Troglitazone-induced hepatocyte death through apoptosis was further elucidated, highlighting the distinct cytotoxic nature of its quinone metabolite (Yamamoto et al., 2001).
Enzymatic Catalysis and Metabolite Formation
- Studies have shown that human and rat cytochrome P450 enzymes (CYP3A) catalyze the formation of this compound, an atypical oxidation reaction. This quinone formation process is a crucial step in understanding the drug’s metabolic pathways and potential toxicity (He et al., 2001). Another study focusing on the incorporation of oxygen from water into this compound by cytochrome P450 and myeloperoxidase further expands our understanding of the complex biochemical transformations of this compound (He et al., 2004).
Insights from Quantum Chemical Studies
- A deeper investigation into the reactive metabolites of Troglitazone was conducted using quantum chemical studies. This research provided new insights into the possible metabolic pathways, particularly focusing on the formation of o-quinone methide, a significant reactive metabolite of Troglitazone (Dixit & Bharatam, 2011).
Electrophilic Metabolites and Hepatotoxicity
- The formation of electrophilic metabolites of troglitazone, including the quinone methide, has been linked to severe hepatotoxicity. Research into these metabolites revealed novel biotransformation pathways and their potential role in drug-induced liver injury (Kassahun et al., 2001).
Propriétés
Formule moléculaire |
C24H27NO6S |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
5-[[4-[2-hydroxy-2-methyl-4-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H27NO6S/c1-13-14(2)21(27)18(15(3)20(13)26)9-10-24(4,30)12-31-17-7-5-16(6-8-17)11-19-22(28)25-23(29)32-19/h5-8,19,30H,9-12H2,1-4H3,(H,25,28,29) |
Clé InChI |
QUTRCNCTMKKAPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


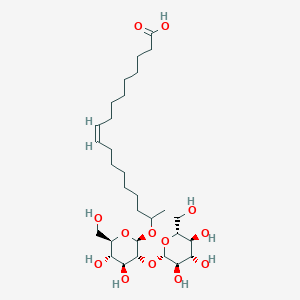
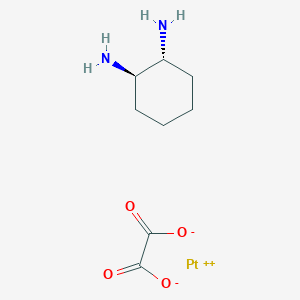
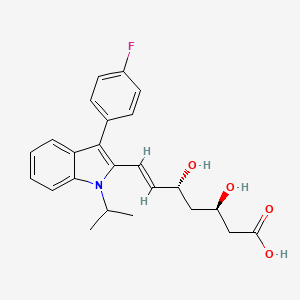
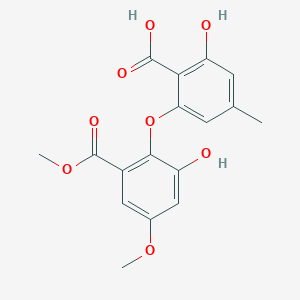

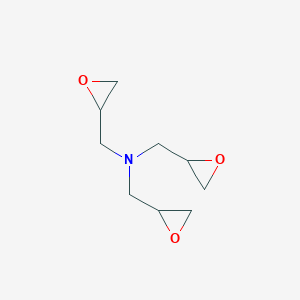


![16,16-Diethoxy-15,15-dimethyl-2-azoniatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene](/img/structure/B1243213.png)
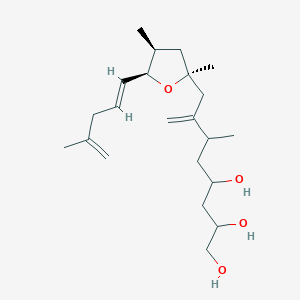

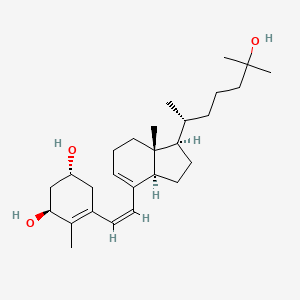
![(2S,3S,4S,5S,6R)-2-[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]hexylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1243220.png)